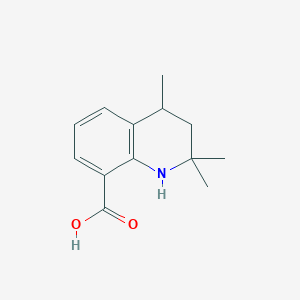

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Vue d'ensemble

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .

Molecular Structure Analysis

The IUPAC name of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .Physical And Chemical Properties Analysis

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It is slightly soluble in water . The melting point is predicted to be 63.62°C , and the boiling point is approximately 248.1°C at 760 mmHg . The density is predicted to be approximately 0.9 g/cm3 , and the refractive index is predicted to be 1.50 at 20°C .Applications De Recherche Scientifique

Synthesis and Derivative Formation

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives are primarily studied for their synthesis and structural properties. For instance, Medvedeva, Plaksina, and Shikhaliev (2015) investigated the oxidation reactions of substituted quinolines, leading to the formation of structural analogs of the natural antibiotic Helquinoline (Medvedeva, Plaksina, & Shikhaliev, 2015). Similarly, Ivanov et al. (1979) synthesized hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino-oxo derivatives of tetrahydroquinolines (Ivanov et al., 1979).

Biological Activity

The derivatives of this compound have been explored for various biological activities. For example, Carling et al. (1992) synthesized derivatives to evaluate antagonist activity at the glycine site on the NMDA receptor (Carling et al., 1992). Kohno et al. (1997) studied the antirheumatic activity of novel tetrahydroquinoline-8-carboxylic acid derivatives (Kohno et al., 1997).

Agriculture Applications

In agriculture, compounds derived from tetrahydroquinolines have been used as growth stimulants. Vostrikova et al. (2021) explored the impact of synthesized organic compounds from the quinoline series on the growth and yield of agricultural crops like eggplant (Vostrikova et al., 2021).

Chemical Reactions and Mechanisms

Studies also focus on the chemical reactions and mechanisms involving these compounds. Lugovik et al. (1971) researched the addition reactions of benzene to dihydroquinoline (Lugovik et al., 1971). Kasaikina et al. (1983) examined the inhibition mechanisms of hydrocarbon oxidation by a derivative of tetrahydroquinoline (Kasaikina et al., 1983).

Safety and Hazards

The safety information for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mécanisme D'action

Target of Action

Similar quinoline derivatives have been reported to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or associated enzymes.

Mode of Action

Based on the properties of similar quinoline derivatives, it may function as an antioxidant . Antioxidants neutralize reactive oxygen species, preventing oxidative damage to cellular components.

Biochemical Pathways

As an antioxidant, it could potentially influence pathways involving oxidative stress and inflammation .

Pharmacokinetics

The permeability of similar compounds across the blood-brain barrier has been noted, suggesting potential neuroprotective efficacy .

Result of Action

Similar quinoline derivatives have been reported to exhibit antioxidant properties, which could help in neuroprotection against conditions like parkinsonism .

Action Environment

Environmental factors such as temperature and light could potentially influence the stability and efficacy of this compound . It is recommended to store the compound in a dark place at room temperature . The compound’s solubility in water could also influence its bioavailability and action .

Propriétés

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXSBCITTWAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180422 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256628-15-5 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the main findings of the research on 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

A1: The research primarily explored the synthesis of this compound derivatives as potential structural analogs of the antibiotic Helquinoline []. The study focused on the oxidation of substituted pyrroloquinoline-1,2-diones, leading to the formation of both 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and their dihydroquinoline counterparts []. A key finding was that the oxidation process selectively opened the pyrrole-1,2-dione ring without affecting the dihydroquinoline double bond, even in the presence of bulky gem-dimethyl groups [].

Q2: How was the structure of this compound confirmed?

A2: The synthesized compounds, including this compound derivatives, were characterized using a combination of spectroscopic techniques. These included ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry []. Elemental analysis provided further confirmation of the compound's identity and purity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)

![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)

![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)